N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has been developed for scientific research purposes. It is commonly referred to as FTO inhibitor, which is an enzyme that plays a crucial role in regulating energy homeostasis and body weight. The compound has been extensively studied for its potential applications in various research fields, including obesity, diabetes, and cancer.
Wissenschaftliche Forschungsanwendungen
Metabolic Studies and Drug Development
Research has identified unique metabolic pathways and potential applications in drug development for compounds with structures related to N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide. For instance, compounds like LY654322, characterized by their fluorophenyl and pyrrolidinyl substructures, undergo extensive metabolic transformations. Such studies underscore the importance of understanding the metabolic fate of novel therapeutic agents, highlighting pathways like hydrolysis, dimerization, and conjugation processes that can influence drug design and optimization for better efficacy and safety profiles (Borel et al., 2011).
Neurological Disorder Therapeutics
Compounds with structural similarities to this compound have been evaluated for their potential in treating neurological disorders. Studies on orexin receptor mechanisms and their modulation by specific antagonists indicate the possibility of developing new treatments for binge eating and possibly other compulsive disorders. This research exemplifies the therapeutic potential of manipulating specific neural pathways through targeted drug design (Piccoli et al., 2012).
Antimicrobial and Antiviral Agents
The synthesis and evaluation of novel derivatives, including those incorporating fluorophenyl moieties, have shown significant promise as antimicrobial and antiviral agents. Such compounds have been assessed for their efficacy against various pathogens, providing a foundation for the development of new drugs to combat infectious diseases. These studies highlight the critical role of chemical synthesis in generating potent and selective agents with potential clinical applications (Kumar et al., 2008).
Wirkmechanismus
Target of Action
Similar compounds have been shown to target inflammatory mediators such as no and pge 2, and cytokines like tnf-α, il-6, il-1β in lps-induced raw2647 macrophage cells .
Mode of Action
Related compounds have been found to inhibit the production of no, pge 2, and cytokines in lps-induced raw2647 macrophage cells .
Biochemical Pathways
Similar compounds have been shown to inhibit the expression of inos and cox-2 proteins, which are key players in inflammatory responses .
Result of Action
Related compounds have been found to exhibit anti-inflammatory effects by inhibiting the production of no, pge 2, and cytokines in lps-induced raw2647 macrophage cells .
Eigenschaften
IUPAC Name |
N'-(4-fluorophenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4S/c1-14-4-10-18(11-5-14)29(27,28)24-12-2-3-17(24)13-22-19(25)20(26)23-16-8-6-15(21)7-9-16/h4-11,17H,2-3,12-13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJYJMZROMLJJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.